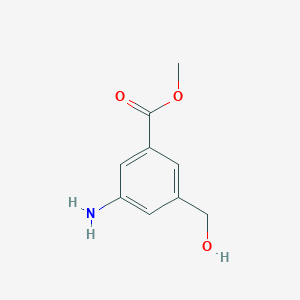

Methyl 3-amino-5-(hydroxymethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-5-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYDZZVEYJZZGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441359 | |

| Record name | Methyl 3-amino-5-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199536-04-4 | |

| Record name | Methyl 3-amino-5-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-disubstituted aniline building blocks for medicinal chemistry

3,5-Disubstituted Aniline Building Blocks: A Medicinal Chemist’s Guide to Meta-Selectivity

Executive Summary: The Power of the Meta-Vector

In the architecture of small molecule drugs, the 3,5-disubstituted aniline motif represents a critical design element for modulating physicochemical properties without compromising ligand efficiency. Unlike ortho-substitution, which often incurs steric penalties twisting the aniline out of planarity, or para-substitution, which extends the vector linearly, the meta,meta-substitution pattern offers a unique combination of symmetry, metabolic stability, and vector orientation .

This guide provides a technical deep-dive into the synthesis, application, and strategic value of these building blocks. We move beyond basic catalog listings to explore the causality of their use: why they are selected, how they are synthesized using modern C-H activation, and where they appear in approved therapeutics.

Part 1: Strategic Value in Drug Design

The 3,5-disubstituted aniline scaffold is rarely a random screening hit; it is a deliberate medicinal chemistry choice.[1]

| Design Parameter | Effect of 3,5-Substitution | Medicinal Chemistry Rationale |

| Metabolic Stability | Blocking Metabolic Soft Spots | The C3 and C5 positions on an aniline ring are electron-rich and prone to CYP450-mediated oxidation.[1] Substitution here (especially with -F, -CF3, -Cl) blocks these sites, extending half-life ( |

| Conformation | Planarity Maintenance | Unlike ortho-substituents, 3,5-substituents rarely force the aniline nitrogen out of conjugation with the aromatic ring, preserving H-bond donor capability.[1] |

| Lipophilicity ( | Tuning Solubility | Groups like -CF3 (Selinexor) increase lipophilicity for membrane permeability, while polar groups (e.g., -OMe in Infigratinib) can modulate solubility. |

| Symmetry | Simplified NMR/Binding | Symmetric 3,5-substitution simplifies NMR spectra and can exploit symmetrical binding pockets, reducing the entropic cost of binding.[1] |

Part 2: Synthetic Methodologies

Accessing these scaffolds requires choosing between classical "brute force" methods and modern, atom-economical catalysis.[1]

Decision Matrix: Selecting the Right Route

Figure 1: Strategic decision tree for synthesizing 3,5-disubstituted anilines.

Part 3: Detailed Experimental Protocols

While classical nitration is well-known, Iridium-catalyzed C-H borylation followed by amination is the modern "gold standard" for accessing complex 3,5-substitution patterns that are difficult to make via electrophilic aromatic substitution (which directs ortho/para).[1]

Protocol: Synthesis of 3,5-Disubstituted Anilines via C-H Activation

Mechanism: Steric control directs the Iridium catalyst to the least hindered C-H bond (C5 position of a 1,3-disubstituted arene).

Reagents:

-

Substrate: 1,3-Dichlorobenzene (or other 1,3-disubstituted arene).[1]

-

Catalyst:

(1.5 mol%). -

Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3 mol%).[1]

-

Boron Source:

(Bis(pinacolato)diboron). -

Amination Agent: Copper(II) nitrate or Hydroxylamine-O-sulfonic acid (HSA).[1]

Step-by-Step Methodology:

-

Catalyst Formation (In Situ):

-

In a glovebox or under strictly inert Argon atmosphere, dissolve

(10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) in anhydrous hexane (2 mL). -

Stir until the solution turns a deep brown/red, indicating active catalyst formation.[1]

-

-

C-H Borylation:

-

Add 1,3-dichlorobenzene (1.0 mmol) and

(1.0 mmol). -

Heat the sealed reaction vessel to 80°C for 4–8 hours.

-

Checkpoint: Monitor via GC-MS.[1] The reaction is highly selective for the 5-position (meta to both chlorines) due to steric crowding at C2 and C4/C6.

-

Result: 3,5-dichloro-phenylboronic acid pinacol ester.[1]

-

-

One-Pot Amination (Copper-Mediated):

-

Evaporate volatiles if necessary or proceed directly in a compatible solvent (e.g., MeOH/H2O).

-

Add aqueous ammonia (excess) and

or treat the boronate ester with Hydroxylamine-O-sulfonic acid (HSA) under basic conditions (NaOH, -

Stir for 12 hours at room temperature.

-

-

Workup & Purification:

Self-Validating Check:

-

1H NMR: Look for a triplet (approx 1H) at the C4 position and a doublet (approx 2H) at C2/C6. In 3,5-disubstituted anilines, the protons at C2 and C6 are chemically equivalent but distinct from C4.

Part 4: Case Studies in Approved Drugs

The 3,5-disubstituted aniline motif is not just a theoretical construct; it is the core pharmacophore in major oncology and antiviral drugs.

Selinexor (Xpovio)

-

Indication: Multiple Myeloma.[1]

-

Structure: Contains a 3,5-bis(trifluoromethyl)phenyl moiety.[1][2][3]

-

Role of the Motif: The two

groups provide extreme lipophilicity and metabolic resistance. They also create a bulky, electron-deficient aromatic face that engages in specific hydrophobic interactions within the CRM1 (Exportin 1) nuclear export protein binding groove. -

Synthesis Insight: The building block 3,5-bis(trifluoromethyl)aniline is typically synthesized via hydrogenation of 3,5-bis(trifluoromethyl)nitrobenzene.

Infigratinib (Truseltiq)

-

Indication: Cholangiocarcinoma (FGFR inhibitor).[1]

-

Role of the Motif: The methoxy groups act as hydrogen bond acceptors and fill specific hydrophobic pockets in the FGFR kinase domain. The electron-donating nature of the methoxy groups also modulates the basicity of the aniline nitrogen, tuning its reactivity during the drug's synthesis (urea formation).

Part 5: Visualization of the Modern Workflow

The following diagram illustrates the "State-of-the-Art" workflow for generating these libraries using Iridium catalysis, highlighting the high regioselectivity.

Figure 2: Ir-catalyzed C-H borylation/amination workflow. Note the steric control directing borylation exclusively to the 5-position.

References

-

Selinexor Approval & Chemistry

-

Iridium-Catalyzed Borylation Protocol

-

Infigratinib & 3,5-Dimethoxyaniline

-

General Synthesis of 3,5-Disubstituted Anilines

Sources

- 1. 3,5-Dimethoxyaniline - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. tantuchemicals.com [tantuchemicals.com]

- 5. mdpi.com [mdpi.com]

- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methyl 3-amino-5-(hydroxymethyl)benzoate supplier and price

Executive Summary

Methyl 3-amino-5-(hydroxymethyl)benzoate (CAS 220286-47-5) is a high-value bifunctional building block used primarily in the synthesis of small molecule kinase inhibitors and PROTAC linkers. Its unique substitution pattern—combining an aniline (nucleophile), a benzyl alcohol (electrophile/linker), and a methyl ester (electrophile)—makes it a "privileged scaffold" for fragment-based drug discovery (FBDD). This guide provides a comprehensive technical analysis of sourcing, quality validation, and synthetic methodologies.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 220286-47-5 |

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water |

| pKa (Calc) | Aniline ~3.5; Benzyl alcohol ~14.5 |

| Storage | 2-8°C, Inert atmosphere (Ar/N2), Hygroscopic |

Sourcing Strategy & Market Intelligence

Supplier Landscape

This compound is typically classified as a "Tier 2" building block—widely known but not always in stock at kilogram scale. It is primarily manufactured by custom synthesis houses in China and India, then distributed by global aggregators.

Primary Suppliers (Verified Presence):

-

BLD Pharm: Frequent stock holder (Gram to Kg scale).

-

Enamine / Combi-Blocks: Often listed as "make-on-demand" or lead time 2-3 weeks.

-

WuXi AppTec / Pharmaron: Capable of bulk GMP synthesis upon request.

Price Analysis (Estimated Q4 2023)

Pricing is highly volume-dependent due to the multi-step synthesis required to differentiate the two meta-substituents.

| Scale | Estimated Price Range (USD) | Lead Time |

| Research (1g - 5g) | $85 - $150 / gram | 1-2 Weeks (Stock) |

| Pilot (25g - 100g) | $40 - $70 / gram | 3-4 Weeks |

| Bulk (>1kg) | $1,500 - $2,500 / kg | 8-12 Weeks (Custom) |

Procurement Tip: For >100g orders, request a "retest date" confirmation. The benzyl alcohol moiety can oxidize to the aldehyde (formyl group) if stored improperly, leading to polymerization or side reactions.

Synthetic Routes (The "Make vs. Buy" Decision)

If commercial stock is unavailable, the compound can be synthesized in-house. The challenge lies in the desymmetrization of the starting material (Dimethyl 5-nitroisophthalate) to selectively reduce one ester while preserving the other.

Proposed Synthetic Pathway

The most robust route avoids statistical hydrolysis by using a selective reduction protocol.

Figure 1: Selective reduction strategy for synthesis of CAS 220286-47-5.

Experimental Logic:

-

Selective Reduction: Using NaBH4 with LiCl generates Lithium Borohydride in situ, which can be controlled to reduce only one ester group of the electron-deficient nitro-isophthalate.

-

Nitro Reduction: Standard catalytic hydrogenation (H2, Pd/C) is preferred. Avoid acidic conditions (SnCl2/HCl) to prevent ester hydrolysis or benzyl alcohol elimination.

Quality Assurance & Analytical Validation

To ensure data integrity in biological assays, the purity of this intermediate must be rigorously validated.

Critical Impurities to Monitor

-

The Diol: (3-amino-5-(hydroxymethyl)phenyl)methanol. Result of over-reduction.

-

The Diester: Dimethyl 5-aminoisophthalate.[1] Result of under-reduction.

-

The Aldehyde: Methyl 3-amino-5-formylbenzoate. Oxidation product.

QC Workflow

Figure 2: Analytical decision tree for lot release.

Medicinal Chemistry Applications

This building block is a "linchpin" scaffold. It allows for the independent elaboration of three vectors:

-

Amine: Urea formation (Kinase hinge binding) or Amide coupling.

-

Benzyl Alcohol: Conversion to Halide for SN2 reactions, or oxidation to Aldehyde for Reductive Amination.

-

Ester: Hydrolysis to Acid for solubility or further coupling.

Key Therapeutic Areas:

-

p38 MAP Kinase Inhibitors: The 3-amino-5-substituted benzoate motif is a classic bioisostere for the core pharmacophore in anti-inflammatory drugs.

-

TGF-β Receptor Inhibitors: Used to construct the "tail" region of the inhibitor to modulate solubility and pharmacokinetic properties.

References

-

BLD Pharm. Product Analysis: this compound (CAS 220286-47-5). Retrieved from

-

ChemicalBook. Supplier Aggregation and Synthesis Routes for Benzoate Derivatives. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for Methyl 3-amino-5-hydroxybenzoate (Structural Analog). Retrieved from

-

Organic Syntheses. Selective Reduction of Esters. (General methodology reference). Retrieved from

Sources

Methodological & Application

Application Note & Protocol Guide: Selective Conversion of Benzyl Alcohols to Benzyl Halides in the Presence of Amino-Ester Functionality

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of a benzyl alcohol to a benzyl halide is a fundamental transformation in organic synthesis, providing a versatile intermediate for subsequent nucleophilic substitution reactions. However, when the substrate contains sensitive functional groups, such as amines and esters, this conversion becomes a significant synthetic challenge. Standard halogenating agents are often harsh and can lead to a cascade of undesired side reactions, including ester hydrolysis, amine alkylation or protonation, and racemization. This guide provides a comprehensive overview of the mechanistic challenges and offers detailed, field-proven protocols for achieving this transformation with high chemoselectivity and yield. We will explore strategies ranging from the use of protecting groups to the application of mild, neutral halogenating systems, with a focus on the causality behind experimental choices to empower researchers to adapt these methods to their specific molecular contexts.

Mechanistic & Strategic Considerations: The Challenge of Chemoselectivity

The primary difficulty in halogenating a benzyl alcohol on an amino-ester substrate lies in the competing reactivity of the functional groups. A successful strategy must activate the hydroxyl group, a notoriously poor leaving group, for substitution while leaving the nucleophilic amine and the hydrolytically sensitive ester untouched.

Potential Side Reactions

-

Amine Reactivity: A free amine is both basic and nucleophilic. Acidic reagents like thionyl chloride (SOCl₂) or hydrohalic acids will protonate the amine, rendering it unreactive but potentially altering the solubility and stability of the molecule. More critically, the newly formed benzyl halide product is an excellent alkylating agent and can react with any remaining free amine, leading to over-alkylation and complex product mixtures.

-

Ester Instability: The ester functional group is susceptible to hydrolysis under both strongly acidic and basic conditions.[1] Reagents that generate acidic byproducts (e.g., HCl from SOCl₂) can catalyze this degradation, especially if water is not rigorously excluded.

-

Substrate-Specific Issues: The benzylic position is prone to forming a stabilized carbocation, which can open the door to Sₙ1-type reactions and potential racemization if the carbon is a stereocenter.[2] Furthermore, under certain conditions, intermolecular dehydration can lead to the formation of a dibenzyl ether byproduct, reducing the overall yield.[3][4]

Core Strategic Approaches

Two primary strategies can be employed to navigate these challenges:

-

Protecting Group Strategy: The most robust and common approach is to temporarily mask the reactive amine functionality with a protecting group.[5] This renders the amine non-nucleophilic and stable to the halogenation conditions. The choice of protecting group is critical and must be "orthogonal" to the reaction conditions, meaning it can be removed later without affecting the rest of the molecule.[5][6]

-

Chemoselective Reagent Control: This more elegant approach relies on identifying a halogenating system that is inherently selective for the hydroxyl group over the other functionalities present. These reactions are typically performed under mild, neutral conditions.

The following diagram illustrates the general workflow, highlighting the decision point between direct conversion and a protection strategy.

Caption: General workflow for benzyl halide synthesis from a complex amino-ester.

Recommended Methodologies & Protocols

Based on extensive literature precedent and practical application, the following methods are recommended. The choice depends on the desired halide (chloride or bromide) and the specific nature of the substrate.

Method 1: The Appel Reaction for Mild Halogenation

The Appel reaction is arguably the gold standard for this transformation due to its remarkably mild and neutral conditions, which are highly compatible with ester groups.[7][8] The reaction converts an alcohol to the corresponding halide using triphenylphosphine (PPh₃) and a tetrahalomethane.[9][10] It proceeds via an Sₙ2 mechanism, resulting in a predictable inversion of stereochemistry at chiral centers.[7][9]

Mechanism Snapshot: The reaction is driven by the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[10]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective Groups [organic-chemistry.org]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. Appel Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. name-reaction.com [name-reaction.com]

- 10. Appel reaction - Wikipedia [en.wikipedia.org]

Application Note: High-Efficiency Reductive Amination of Methyl 3-amino-5-(hydroxymethyl)benzoate

Executive Summary & Scope

This technical guide details the reductive amination of Methyl 3-amino-5-(hydroxymethyl)benzoate (referred to herein as Scaffold A ). This bifunctional building block is critical in the synthesis of kinase inhibitors and PROTAC linkers due to its orthogonal reactivity: an aniline nitrogen for core attachment and a benzylic alcohol for linker extension.

The Challenge: Reductive amination of Scaffold A presents a chemoselectivity paradox. The aniline amine is weakly nucleophilic (due to electron-withdrawing ester/resonance), requiring acid catalysis to form the imine. However, the molecule contains a methyl ester (susceptible to hydrolysis or reduction) and a benzylic alcohol (susceptible to oxidation or hydrogenolysis).

The Solution: This guide provides two validated protocols:

-

Method A (Standard): Sodium Triacetoxyborohydride (

) – for aldehydes and reactive ketones.[1] -

Method B (Advanced): Titanium(IV) Isopropoxide (

) – for sterically hindered or electron-rich ketones.[1]

Chemoselectivity & Mechanistic Insight

The Substrate Analysis

-

Aniline (

): The nucleophile. Its reactivity is dampened by the electron-withdrawing ester at the meta position. Imine formation will be the rate-determining step (RDS) for ketones.[1] -

Methyl Ester (

): Must remain intact.[1] Avoid strong reducing agents like -

Benzylic Alcohol (

): Stable under borohydride reduction but sensitive to catalytic hydrogenation (

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the selective pathway using STAB, highlighting the critical protonation event that drives the reaction forward without affecting the ester.

Figure 1: Mechanistic pathway. Note that STAB selectively reduces the protonated iminium ion faster than the starting carbonyl, preventing side-product formation.

Experimental Protocols

Method A: The Abdel-Magid Protocol (Standard)

Best for: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone). Reference: J. Org.[1][2][3][4][5][6][7] Chem. 1996, 61, 3849.[1][2][3][4][5]

Materials

-

Scaffold A: 1.0 equiv (e.g., 1.0 mmol, ~181 mg)

-

Aldehyde/Ketone: 1.1 – 1.2 equiv[1]

-

Sodium Triacetoxyborohydride (

): 1.4 – 1.5 equiv -

Acetic Acid (

): 1.0 – 2.0 equiv (Crucial for anilines) -

Solvent: 1,2-Dichloroethane (

) or THF (Anhydrous)[4]

Step-by-Step Procedure

-

Preparation: In a flame-dried flask under

, dissolve Scaffold A (1.0 equiv) and the Carbonyl (1.1 equiv) in -

Activation: Add

(1.5 equiv). Stir at Room Temperature (RT) for 15–30 minutes to promote hemiaminal formation. -

Reduction: Add

(1.5 equiv) in one portion. The mixture may bubble slightly ( -

Reaction: Stir at RT.

-

Monitoring: Check LCMS for the disappearance of Scaffold A (

) and appearance of Product ( -

Quench: Carefully add saturated aqueous

until bubbling ceases and pH is neutral/basic. -

Workup: Extract with

(

Method B: Titanium(IV) Isopropoxide Protocol (Advanced)

Best for: Aromatic ketones, hindered substrates, or when Method A fails to reach >50% conversion.

Mechanism:

Materials

-

Scaffold A: 1.0 equiv

-

Ketone: 1.2 equiv[1]

-

Titanium(IV) Isopropoxide (

): 1.2 – 1.5 equiv -

Sodium Borohydride (

): 2.0 equiv (Added in Step 2) -

Solvent: THF (Anhydrous)

Step-by-Step Procedure

-

Imine Formation: In a dry flask, mix Scaffold A , Ketone , and

in THF. Stir at RT for 12–18 hours.[1]-

Note: The solution often turns yellow/orange, indicating titanate complex formation.[1]

-

-

Reduction: Cool the mixture to

. Carefully add solid-

Caution: Use

here, not STAB.[1] The Titanium complex activates the imine sufficiently for borohydride reduction without reducing the ester.

-

-

Quench (Critical): Add

of water to quench. A white precipitate ( -

Filtration: Dilute with EtOAc. Filter through a pad of Celite to remove titanium salts.[1] Wash the pad thoroughly with EtOAc.[1]

-

Workup: Wash the filtrate with Brine, dry over

, and concentrate.

Optimization & Troubleshooting Guide

Decision Logic for Protocol Selection

Use the following flowchart to determine the optimal route for your specific carbonyl partner.

Figure 2: Decision tree for experimental design.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<30%) | Imine equilibrium unfavorable. | Switch to Method B . The |

| Ester Hydrolysis | Aqueous workup too basic or prolonged.[1] | Quench with dilute |

| Dialkylation | Aldehyde is too reactive.[1] | Add the Aldehyde slowly (dropwise) to the Amine + STAB mixture (Inverse Addition). |

| Benzylic Alcohol Loss | Hydrogenolysis (if using | Avoid catalytic hydrogenation.[1] Stick to Hydride reagents ( |

| Sticky Emulsion | Titanium salts during workup (Method B).[1] | Use Celite filtration or add |

Safety & Handling

-

1,2-Dichloroethane (DCE): A suspected carcinogen and highly toxic. Handle only in a fume hood. DCM is a viable alternative if DCE is restricted, though reaction rates may be slower.[1]

-

Sodium Triacetoxyborohydride (STAB): Evolves acetic acid and hydrogen gas upon contact with water.[1] Keep dry.[1]

-

Titanium(IV) Isopropoxide: Moisture sensitive.[1] Reacts violently with water.[1]

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][14] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[2][4]

-

Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1][5] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532.

-

Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. designer-drug.com [designer-drug.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Methyl 3-amino-4-butanamido-5-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

Application Note: Precision Cross-Coupling of 3-Amino-5-Substituted Benzoates

Topic: Suzuki Coupling Partners for 3-Amino-5-Substituted Benzoates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction & Strategic Significance

The 3-amino-5-substituted benzoate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core linkage in kinase inhibitors (e.g., p38 MAP kinase pathways), nonsense mutation readthrough agents (e.g., Ataluren analogs), and various immuno-oncology targets.[1]

Synthetically, this scaffold presents a unique challenge:

-

Electronic Mismatch: The C3-amine is electron-donating, but it is meta to the C5-halogen.[1] Consequently, the C-X bond does not benefit from the resonance activation typically seen in ortho or para haloanilines.[1] The C1-ester is electron-withdrawing but is also meta to the halogen. The result is an electronically "neutral" to slightly deactivated aryl halide that requires robust catalytic systems for oxidative addition.[1]

-

Chemoselectivity: The free primary amine (

) is a potential catalyst poison (via Pd-coordination) and a competitor in Buchwald-Hartwig amination if the catalytic cycle stalls. -

Ester Stability: Conditions must avoid saponification of the benzoate ester, precluding the use of strong hydroxide bases.[1]

This guide outlines high-fidelity protocols to couple this scaffold with diverse aryl and heteroaryl partners, prioritizing chemoselectivity and yield.

Retrosynthetic Strategy & Partner Selection[1]

The synthesis can be approached via two distinct routes depending on the commercial availability of partners and the stability of the boronic species.

Route A: The "Halide-Scaffold" Approach (Standard)

-

Substrate: Methyl 3-amino-5-bromobenzoate (or iodide).

-

Pros: The amino-halide is stable; wide availability of boronic acids.[4]

-

Cons: Some heteroaryl boronic acids (e.g., 2-pyridine) are unstable (protodeboronation).[1]

Route B: The "Boron-Scaffold" Approach (Inverted)

-

Substrate: Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.[1]

-

Pros: Ideal when the heteroaryl partner is unstable as a boronic acid.[1]

-

Cons: Synthesis of the amino-boronate requires a borylation step first; purification on silica can be tricky due to boronate hydrolysis.

Decision Matrix (Graphviz)

Caption: Strategic decision tree for selecting the optimal coupling route based on partner stability and steric demands.

Experimental Protocols

Method A: General Protocol (High Throughput / Cost-Effective)

Best for: Phenyl, substituted aryls, and stable heteroaryls (e.g., 3-pyridine, thiophene).[1] Mechanism: Utilizes Pd(dppf)Cl₂ , a robust catalyst that resists deactivation by the free amine due to the strong chelating effect of the dppf ligand.

Reagents:

-

Methyl 3-amino-5-bromobenzoate (1.0 equiv)

-

Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

-

Base:

(2.0 – 3.0 equiv)

Step-by-Step Workflow:

-

Setup: In a reaction vial equipped with a stir bar, combine the benzoate (1.0 mmol, 230 mg), boronic acid (1.2 mmol), and

(2.0 mmol, 276 mg). -

Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen or Argon for 5 minutes.[1] Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.03 mmol, 24 mg).[1] Briefly purge the headspace with inert gas and seal the vial.

-

Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS.[1][3]

-

Checkpoint: The product should appear as the M+1 peak. If starting material remains but boronic acid is consumed, add more boronic acid (0.5 equiv) and heat for an additional 2 hours.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

-

Scavenging (Critical): To remove residual Pd (which can chelate the amine), treat the organic phase with SiliaMetS® Thiol or equivalent scavenger resin for 30 mins.[1] Filter and concentrate.

Method B: Advanced Protocol (Difficult/Heterocyclic Partners)

Best for: 2-pyridyls, 5-membered heterocycles, or sterically hindered partners.[1] Mechanism: Utilizes XPhos Pd G3 or SPhos Pd G3 .[1] These Buchwald precatalysts generate monoligated Pd(0) species that are highly active for oxidative addition into deactivated halides and form bulky complexes that prevent amine coordination.[1]

Reagents:

-

Methyl 3-amino-5-bromobenzoate (1.0 equiv)

-

Heteroaryl Boronic Acid/Pinacol Ester (1.5 equiv)[3]

-

Catalyst: XPhos Pd G3 (2–4 mol%)

-

Base:

(2.0 equiv) – Phosphate is gentler on esters than carbonates at high temp. -

Solvent: Toluene : Water (10:1) or THF : Water (4:1)

Step-by-Step Workflow:

-

Setup: Combine scaffold (1.0 mmol), boronic ester (1.5 mmol), and

(2.0 mmol, 424 mg) in a vial. -

Solvent: Add Toluene (5 mL) and Water (0.5 mL). Degas thoroughly.

-

Catalyst: Add XPhos Pd G3 (0.02 mmol).

-

Reaction: Heat to 100°C for 2–6 hours.

-

Note: These catalysts are faster.[1] Long reaction times may lead to protodeboronation of the partner.

-

-

Workup: Standard extraction with EtOAc.

-

Purification: Flash chromatography. Tip: If the product contains a basic pyridine, add 1% Triethylamine to the eluent to prevent streaking.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and their chemical rectifications.

| Issue | Observation (LC-MS) | Root Cause | Corrective Action |

| Stalled Reaction | SM remaining, Boronic Acid consumed.[1] | Protodeboronation of the boronic acid. | 1. Switch to Boronic Ester (Pinacol).2.[1] Use anhydrous conditions (Dioxane/DMF) with CsF as base.3.[1] Use "Slow Addition" of the boronic acid. |

| Catalyst Poisoning | No conversion, Catalyst precipitates (black).[1] | Free amine coordinating Pd. | 1. Switch to bulky ligands (XPhos, SPhos) that sterically block the amine.2.[1] Increase catalyst loading to 5-10 mol%. |

| Ester Hydrolysis | Product mass corresponds to Carboxylic Acid (M-14).[1] | Base is too strong or temp too high.[1] | 1. Switch from |

| Buchwald Side-Rxn | Mass corresponds to Amine-Arylation (C-N bond).[1] | Competitive coupling of the amine. | 1. This is rare with Suzuki conditions but possible.2.[1] Use a base that is not soluble in the organic phase (keep the amine deprotonated/neutral).3. Ensure water is present (promotes Suzuki over Buchwald). |

Mechanism of Amine Interference (Graphviz)

Caption: Kinetic competition between the desired Suzuki cycle and the formation of inactive amine-palladium complexes.[6]

References

-

Standard Suzuki Conditions for Amino-Benzoates

-

Unprotected Aniline Tolerance (Mechanistic Insight)

-

Advanced Ligands (Buchwald Precatalysts)

-

Heteroaryl Coupling Optimization

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistryworld.com [chemistryworld.com]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Preventing ester hydrolysis during amine protection of CAS 220286-47-5

To: Technical Support Center From: Senior Application Scientist Subject: Technical Guide: Selective Amine Protection of CAS 220286-47-5

Executive Summary: The Chemoselectivity Challenge

Target Molecule: Methyl 3-amino-5-(hydroxymethyl)benzoate (CAS 220286-47-5 )[1][2][3][4][5][6][7][8]

This molecule presents a classic "Chemoselectivity Triangle" challenge during amine protection. You are attempting to protect the aniline nitrogen (

-

Methyl Ester (

): Highly susceptible to saponification (hydrolysis) under the strong aqueous basic conditions typically used for protection (e.g., Schotten-Baumann conditions with NaOH).[1] -

Benzyl Alcohol (

): A primary alcohol that competes as a nucleophile.[1] While less nucleophilic than the amine, it can react with aggressive electrophiles (like Fmoc-Cl) to form carbonates.[1]

Core Directive: To prevent ester hydrolysis, you must strictly avoid strong aqueous bases (NaOH, LiOH, KOH) and minimize water presence during the reaction.[1]

Troubleshooting Guide (FAQs)

Use this section to diagnose immediate issues in your current workflow.

Q1: My LC-MS shows a mass corresponding to the carboxylic acid (

-

Diagnosis: Base-Mediated Hydrolysis (Saponification). [1]

-

Cause: You likely used a strong inorganic base (NaOH,

) in an aqueous solvent mixture (THF/Water).[1] Even mild heating in these conditions destroys the methyl ester. -

Solution: Switch to an organic base (DIPEA or TEA) in an anhydrous solvent (DCM or Dioxane). If aqueous conditions are mandatory, use

and keep the temperature at 0°C.

Q2: I am seeing a "Di-protected" impurity (

-

Diagnosis: O-Acylation of the Benzyl Alcohol. [1]

-

Cause: The reagent used was too reactive (e.g., Fmoc-Cl) or you used an acylation catalyst like DMAP.[1]

-

Solution:

-

For Fmoc: Switch from Fmoc-Cl to Fmoc-OSu .[1] The succinimide ester is less reactive and highly selective for amines over alcohols.

-

For Boc: Avoid DMAP. Use stoichiometric base only.

-

Q3: The reaction is stalled. Can I heat it?

-

Risk: Heating methyl esters in the presence of amines can lead to aminolysis (formation of an amide bond between two substrate molecules), creating oligomers.[1]

-

Solution: Do not heat above 40°C. Instead, increase the concentration of the reagent (1.5 eq) or add a mild Lewis acid catalyst (like 5 mol%

for Boc protection) rather than thermal activation.

Optimized Protocols

These protocols are designed as self-validating systems.[1] If the color changes or precipitation occurs as described, the reaction is proceeding correctly.

Protocol A: Hydrolysis-Free Boc Protection

Best for: General synthesis where acid deprotection is acceptable later.[1]

Reagents:

- (Di-tert-butyl dicarbonate) - 1.1 equivalents[1]

-

DIPEA (N,N-Diisopropylethylamine) - 1.5 equivalents (2.5 eq if substrate is HCl salt)[1]

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of CAS 220286-47-5 in 5 mL DCM (0.2 M concentration).

-

Base Addition: Add DIPEA. Checkpoint: If the substrate was a salt, the solution should become clear as the free base is liberated.[1]

-

Reagent Addition: Add

(1.1 mmol) slowly at room temperature. -

Reaction: Stir at 25°C for 4–12 hours.

-

Note: Aniline nitrogens are less nucleophilic than aliphatic amines. If reaction is slow after 12h, add 5 mol% Iodine (

) as a mild catalyst.

-

-

Workup (Critical for Ester Stability):

Protocol B: Selective Fmoc Protection (No O-Fmoc)

Best for: Peptide synthesis workflows.[1]

Reagents:

-

Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) - 1.05 equivalents[1]

-

WARNING: Do NOT use Fmoc-Cl; it will react with the benzyl alcohol.[1]

-

- (Sodium Bicarbonate) - 2.0 equivalents[1]

-

Solvent: Acetone/Water (1:1 mixture) or Dioxane/Water (1:1)[1]

Step-by-Step:

-

Preparation: Dissolve substrate in Acetone or Dioxane.

-

Buffer: Dissolve

in the minimum amount of water and add to the organic phase. The pH should be ~8.5 (check with paper). This pH is too low to hydrolyze the ester rapidly but high enough to deprotonate the amine. -

Addition: Add Fmoc-OSu solid in one portion at 0°C.

-

Monitoring: Allow to warm to RT. Stir for 2–4 hours.

-

Visual Check: Fmoc-OSu is not very soluble; as it reacts, the suspension may clear or change texture.[1]

-

-

Quench: Acidify carefully to pH 4 with 1M HCl (brief contact only) to quench the reaction, then immediately extract into Ethyl Acetate.

Mechanistic Logic & Visualization

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path while blocking the red (hydrolysis) and orange (O-acylation) paths.[1]

Caption: Competitive reaction pathways for CAS 220286-47-5. Green path indicates optimal chemoselectivity.[1]

Decision Tree: Reagent Selection

Caption: Logic flow for selecting the correct protocol to avoid ester degradation.

Summary of Key Data

| Parameter | Boc Protocol | Fmoc Protocol |

| Reagent | Fmoc-OSu | |

| Base | DIPEA (Organic) | |

| Solvent | DCM or THF (Anhydrous) | Acetone/Water or Dioxane/Water |

| Temp | 25°C | 0°C |

| Ester Stability | High (No water/OH-) | Moderate (pH controlled < 9) |

| Alcohol Selectivity | High (Without DMAP) | High (With OSu ester) |

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for stability of methyl esters and N-protection conditions). [1]

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (Detailed review on chemoselectivity of Fmoc/Boc reagents). [1]

-

Lapatsanis, L., et al. (1983).[1] Synthesis of N-Fmoc amino acids and their derivatives. Synthesis, 1983(8), 671-673.[1] (Establishes the use of Fmoc-OSu/NaHCO3 for preventing side reactions). [1]

-

Han, G., et al. (2004).[1] Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.[1] (Discusses suppression of racemization and hydrolysis during activation). [1]

Sources

- 1. Cas 13292-87-0,Borane-methyl sulfide complex | lookchem [lookchem.com]

- 2. 103072-48-6|Methyl 4-((4-aminophenyl)diazenyl)benzoate|BLD Pharm [bldpharm.com]

- 3. Parkway Scientific Product List [parkwayscientific.com]

- 4. aaronchem.com [aaronchem.com]

- 5. 6296-89-5|Methyl 4-hydrazinylbenzoate hydrochloride|BLD Pharm [bldpharm.com]

- 6. 1949-55-9 | Methyl 3,5-diaminobenzoate | Aryls | Ambeed.com [ambeed.com]

- 7. 220286-47-5|this compound|BLD Pharm [bldpharm.com]

- 8. 220286-47-5|this compound: In Stock [parkwayscientific.com]

- 9. 3-氨基-5-(羟甲基)苯甲酸甲酯 | Methyl 3-amino-5-(hydroxymethyl)ben | 220286-47-5 - 乐研试剂 [leyan.com]

Technical Support Center: Navigating the Reactivity of Amino-Benzyl Alcohol Derivatives

A Senior Application Scientist's Guide to Preventing Self-Polymerization

Welcome to the technical support center for handling amino-benzyl alcohol derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile yet challenging molecules. The inherent reactivity of the amino and benzyl alcohol moieties can lead to unwanted self-polymerization, resulting in low yields, purification difficulties, and inconsistent results. This document provides in-depth, field-proven insights into why this happens and, more importantly, how to prevent it.

Section 1: Understanding the Core Problem - The "Why" of Self-Polymerization

Before we can troubleshoot, we must understand the underlying chemistry. Amino-benzyl alcohol derivatives possess two key functional groups on an aromatic ring: a nucleophilic amino group (-NH₂) and a benzylic hydroxyl group (-CH₂OH). This combination makes the molecule susceptible to self-condensation and polymerization through several mechanisms, particularly the formation of highly reactive aza-quinone methide intermediates.[1]

Under certain conditions (e.g., heat, acidic or basic catalysis), the benzyl alcohol can lose water to form a carbocation or a related reactive species. The amino group of a second molecule can then act as a nucleophile, attacking this species to form a dimer. This process can repeat, leading to the formation of oligomers and polymers.[2][3] This is often observed as the reaction mixture turning dark, viscous, or the formation of insoluble materials.

Caption: A simplified mechanism of self-polymerization via an aza-quinone methide intermediate.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the common issues encountered during synthesis and handling.

Q1: My reaction mixture has turned dark brown/black and become very viscous. What is happening?

A1: This is a classic sign of significant polymerization. The extended conjugation in the resulting polymeric structures often leads to dark colors, and the increased molecular weight causes high viscosity. This indicates that your reaction conditions are promoting the self-condensation pathway.

-

Immediate Action: Stop the reaction and attempt to isolate any remaining desired product, if possible. Polymer removal can be difficult, but sometimes precipitation of the polymer by adding a non-polar solvent followed by filtration can help salvage some material.

-

Root Cause Analysis: Review your reaction's pH, temperature, and exposure to oxygen. High temperatures and either strongly acidic or basic conditions can catalyze the dehydration and subsequent polymerization.[4][5]

Q2: My TLC plate shows a long smear from the baseline to the solvent front instead of a clean spot for my product. Is this polymerization?

A2: Yes, a smear on a TLC plate is highly indicative of a mixture of oligomers and polymers with varying polarities and molecular weights. A single, pure compound should ideally give a distinct spot. This is an early warning sign that polymerization is occurring, even if the reaction mixture does not appear overly viscous.

Q3: I successfully synthesized my amino-benzyl alcohol derivative, but it decomposed during storage. How can I store it safely?

A3: These compounds can be sensitive to air, light, and temperature.[6] The amino group can be oxidized, leading to colored impurities, and elevated temperatures can promote slow polymerization over time.[4]

-

Recommended Storage Protocol: Store the purified product under an inert atmosphere (nitrogen or argon) in a cool, dark place.[4] For long-term storage, refrigeration (2-8°C) is recommended.[6][7]

Q4: I'm trying to perform a reaction on the hydroxyl group, but I'm getting a complex mixture of products.

A4: The amino group is a potent nucleophile and may be interfering with your desired reaction. It can compete in reactions with electrophiles or act as an internal base, catalyzing side reactions including polymerization. In this scenario, protecting the amino group is the most effective strategy.

Section 3: Proactive Prevention Strategies & Protocols

The best way to deal with self-polymerization is to prevent it from happening in the first place. This involves a combination of chemical protection and careful control of reaction conditions.

Strategy 1: Protecting Group Chemistry

A protecting group temporarily blocks a reactive functional group, rendering it inert to specific reaction conditions.[8] After the desired transformation is complete, the protecting group is removed.

Protecting the Amino Group: The most common strategy is to protect the nucleophilic amino group, often by converting it to a carbamate. This significantly reduces its reactivity and prevents it from initiating polymerization.[8]

Table 1: Common Protecting Groups for Amines

| Protecting Group | Abbreviation | Stability | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Stable to base, hydrogenolysis. Labile to acid. | Strong acid (e.g., TFA, HCl). |

| Benzyloxycarbonyl | Cbz | Stable to acid, base. Labile to hydrogenolysis. | Catalytic hydrogenation (e.g., H₂, Pd/C).[9] |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Stable to acid, hydrogenolysis. Labile to base. | Secondary amines (e.g., piperidine). |

Protocol: Boc-Protection of 4-Aminobenzyl Alcohol

This protocol describes a general method for protecting the amino group, which can be adapted for various derivatives.

-

Setup: In a round-bottom flask, dissolve 4-aminobenzyl alcohol (1 eq.) in a suitable solvent such as tetrahydrofuran (THF) or a 1:1 mixture of dioxane and water.

-

Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2-3 eq.) or triethylamine (TEA, 1.5 eq.).

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Workup: If using an aqueous solvent system, extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the resulting Boc-protected product by column chromatography on silica gel if necessary.

Strategy 2: Optimization of Reaction Conditions

If protecting groups are not feasible for your synthetic route, precise control over reaction conditions is critical.

-

pH Control: Maintain neutral or slightly basic conditions during reactions and workups whenever possible.[4] Strong acids or bases can catalyze the initial dehydration step that leads to polymerization. Use of buffered solutions can be beneficial. Some enzymatic reactions have been shown to proceed efficiently in acidic buffers (e.g., pH 4.5), but this is highly specific to the catalyst system.[10]

-

Temperature Management: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating. For many reactions, such as reductions with sodium borohydride or lithium aluminum hydride (LAH), maintaining low temperatures (e.g., 0°C) during reagent addition is crucial to control reactivity.[4]

-

Inert Atmosphere: When the derivative is susceptible to oxidation, conducting the reaction under an inert atmosphere of nitrogen or argon can prevent the formation of colored impurities that may also catalyze degradation.

-

Solvent Choice: The choice of solvent can influence stability. Polar aprotic solvents like THF, acetonitrile (MeCN), or dichloromethane (DCM) are often good choices. Protic solvents may participate in side reactions, while non-polar solvents may cause solubility issues.

Caption: Decision workflow for planning experiments with amino-benzyl alcohol derivatives.

References

-

ACS Sustainable Chemistry & Engineering. (2026, February 23). Chemoenzymatic Relay Synthesis of Quinolines: Laccase/TEMPO/D-Glucose-Based Ionic Salt/atm O2-Catalyzed Chemoselective Oxidation of 2-Aminobenzyl Alcohols. Retrieved February 24, 2026, from [Link]

-

PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved February 24, 2026, from [Link]

-

Annual Reviews. (2024, February 15). Self-Immolative Polymers: From Synthesis to Applications. Retrieved February 24, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Protecting groups. Retrieved February 24, 2026, from [Link]

-

PMC. (2021, December 13). Self-Immolative Polymers: An Emerging Class of Degradable Materials with Distinct Disassembly Profiles. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 24, 2026, from [Link]

-

RSC Publishing. (2022, May 18). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. Retrieved February 24, 2026, from [Link]

-

PMC. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2012, November 23). What is the best procedure to synthesize p-aminobenzyl alcohol?. Retrieved February 24, 2026, from [Link]

-

International Journal of Electrochemical Science. (2015, April 28). Electrochemical studies of 3-aminophenol and 3-aminobenzyl Alcohol in Aqueous Solutions at Different pH Values. Retrieved February 24, 2026, from [Link]

Sources

- 1. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Self-Immolative Polymers: An Emerging Class of Degradable Materials with Distinct Disassembly Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. electrochemsci.org [electrochemsci.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 4-Aminobenzyl alcohol 98 623-04-1 [sigmaaldrich.com]

- 8. Protective Groups [organic-chemistry.org]

- 9. 3-(Cbz-Amino)benzyl Alcohol|CAS 135429-73-1 [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of Polar Aniline Intermediates

Status: Operational Role: Senior Application Scientist Ticket Focus: Troubleshooting isolation, purification, and stability of polar aniline derivatives.

Introduction: The Aniline Challenge

Polar aniline intermediates present a "perfect storm" of purification challenges: they are basic, prone to oxidation (browning), and often highly water-soluble. Standard protocols frequently fail because interactions with acidic silica silanols cause severe peak tailing, while their amphiphilic nature leads to emulsions during extraction.

This guide moves beyond generic advice, providing self-validating workflows designed to protect your molecule's integrity while achieving high purity.

Module 1: The Self-Validating Acid-Base Extraction

The Issue: Polar anilines often partition poorly into organic solvents or form intractable emulsions.

The Fix: A pH-switched extraction protocol that uses the aniline's basicity (

Standard Operating Procedure (SOP)

Prerequisite: Determine the approximate

-

Acidification (The Trap):

-

Dissolve crude mixture in a water-immiscible organic solvent (EtOAc or Et₂O).

-

Extract with 1M HCl (3x).

-

Checkpoint: The aniline is now protonated (

) and resides in the aqueous layer.[1] -

Action: Keep the Aqueous Layer . Wash it once with fresh organic solvent to remove non-basic impurities.

-

-

Basification (The Release):

-

Cool the aqueous acidic layer to 0°C (ice bath) to prevent heat-induced decomposition.

-

Slowly add 6M NaOH or saturated

until pH > 10. -

Checkpoint: Verify pH with litmus paper. The solution should turn cloudy as the free base precipitates or oils out.

-

-

Re-Extraction:

-

Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

-

Note: For highly water-soluble anilines, use n-Butanol or add NaCl (salting out) to drive the organic into the organic phase.

-

Visual Workflow: Acid-Base Purification Logic

Caption: Logical flow for separating basic anilines from neutral/acidic impurities using pH switching.

Module 2: Flash Chromatography & Silica Taming

The Issue: Anilines streak (tail) on silica gel due to hydrogen bonding with acidic silanol groups (

Solvent System Optimization Table

| Method | Mobile Phase Composition | Mechanism | Best For |

| The Standard | Hexane / EtOAc + 1% TEA | Triethylamine (TEA) blocks silanol sites. | Lipophilic anilines. |

| The Polar Shift | DCM / MeOH + 1% NH₄OH | Ammonia prevents ionization of the aniline. | Highly polar/water-soluble anilines. |

| The "Neutral" | DCM / (10% NH₃ in MeOH) | Uses pre-saturated methanolic ammonia. | Reproducible gradients for stubborn amines. |

| Alternative Phase | Basic Alumina | Inherently basic stationary phase. | Acid-sensitive anilines that decompose on silica. |

Critical Protocol: Column Pre-Treatment

Do not just add TEA to your mobile phase. You must pre-equilibrate the column.

-

Flush the packed silica column with 2-3 column volumes (CV) of the mobile phase containing the modifier (e.g., Hex/EtOAc + 1% TEA).

-

Verify the eluent pH is basic (wet pH paper at the outlet).

-

Load your sample.

-

Run the column.[2] Note: You can often remove the modifier from the eluent after the compound has started moving, but keeping it is safer.

Module 3: Troubleshooting "Oiling Out"

The Issue: During recrystallization, the aniline separates as a liquid (oil) rather than a crystalline solid. This traps impurities and prevents purification.[3] The Cause: The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated/hot.[3]

Troubleshooting Guide: From Oil to Crystal

Q: My compound oiled out. How do I fix it? A: Do not discard. Re-heat to dissolve the oil, then apply these fixes:

-

The Trituration Trick: Add a seed crystal and scratch the glass surface vigorously with a glass rod. The micro-abrasions provide nucleation sites.

-

Lower the Temperature Ceiling: Switch to a solvent with a boiling point below your compound's melting point.[4]

-

Example: If MP is 70°C, do not use water (BP 100°C). Use Ethanol (BP 78°C) or DCM/Hexane.

-

-

Salt Formation: Convert the oil into a solid salt.

-

HCl Salt: Bubble HCl gas or add HCl/Ether. Warning: Hygroscopic.

-

Oxalate/Tartrate Salt: Often form superior, non-hygroscopic crystals compared to HCl salts.

-

Module 4: Stability & Oxidation Prevention

The Issue: Anilines turn brown/red/black upon exposure to air. This is a radical-mediated oxidation chain reaction.

Prevention Protocols

-

The Zinc Dust Scavenger:

-

If your crude aniline is already dark, add a small spatula tip of Zinc Dust during the initial dissolution or extraction step. Zinc acts as a sacrificial reducing agent, preventing further oxidation of the amino group [7].[5]

-

-

Argon Sparging:

-

Before flash chromatography, sparge your solvents with Argon or Nitrogen for 15 minutes. Dissolved oxygen in large volumes of solvent can degrade sensitive anilines on the column.

-

-

Storage:

-

Store under inert atmosphere at -20°C.

-

Tip: If storing as a free base is difficult, store as the HCl salt . Salts are significantly more resistant to oxidation.

-

Decision Matrix: Selecting the Right Method

Caption: Decision tree for selecting purification methods based on solubility and impurity profile.

References

-

University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

-

Sorbent Technologies. Flash Chromatography Basics & Solubility Guide. Retrieved from [Link]

-

Biotage. Purifying Polar Reaction Mixtures (HILIC & Normal Phase). Retrieved from [Link]

-

Science Learning Center. Acid-Base Extraction Protocol. Retrieved from [Link] (General Principle Reference)

-

LibreTexts Chemistry. Troubleshooting Crystallization: Oiling Out. Retrieved from [Link]

-

Quora (Guy Clentsmith). Prevention of Aniline Oxidation using Zinc Dust.[5] Retrieved from [Link]

Sources

Troubleshooting cyclization side reactions of 3-amino-benzoates

Executive Summary

3-Amino-benzoates (3-AB) present a unique challenge in organic synthesis due to their meta-substitution pattern . Unlike their ortho counterparts (anthranilates), which readily cyclize to form stable 6-membered heterocycles (e.g., quinazolinones), 3-AB derivatives are geometrically constrained from direct intramolecular cyclization onto the benzene ring.

Consequently, "cyclization side reactions" in this context typically refer to three distinct failure modes:

-

Intermolecular Oligomerization: The amine of one molecule attacks the activated ester of another, forming linear or cyclic oligomers (polyamides).

-

Dimerization during Macrolactamization: When attempting to close a large ring containing a 3-AB moiety, two molecules couple head-to-tail instead of closing intramolecularly.

-

Azo-Coupling: During diazotization (e.g., Sandmeyer reactions), the diazonium species couples with unreacted amine.

This guide addresses these specific failure modes with mechanistic insights and corrective protocols.

Module 1: The Self-Condensation Trap (Oligomerization)

User Symptom: "I am trying to couple 3-aminobenzoate to an external acid/amine, but I am getting low yields and a smear on TLC/LCMS indicating mass units of +119/135 (repeating units)."

Technical Insight: 3-Amino-benzoates are "Janus" molecules—containing both a nucleophile (amine) and an electrophile (ester/acid). If you activate the carboxylate (using EDC, HATU, or SOCl₂) without protecting the amine, the molecule will preferentially react with itself. This is the classic nylon polymerization mechanism.

Troubleshooting Guide:

| Symptom | Probable Cause | Corrective Action |

| Insoluble Precipitate | Formation of Polyamide (Oligomers). | Use Protection: You must Boc- or Fmoc-protect the 3-amino group before activating the carboxylate. |

| LCMS: [M+H]+ + 119n | Linear oligomerization (Self-reaction). | Order of Addition: If protection is impossible, add the external nucleophile before the coupling agent, or use a large excess of the external partner. |

| Guanidinium Adducts | Reaction with HATU/HBTU directly. | Base Control: Ensure DIPEA/TEA is added after the carboxylic acid and coupling agent are mixed, or switch to DIC/Oxyma. |

Protocol: Preventing Self-Polymerization (Boc-Protection Route) Standardizing the monomer prevents "rogue" cyclization/polymerization.

-

Protection: Dissolve 3-aminobenzoic acid (1.0 eq) in 1:1 Dioxane/H₂O. Add Na₂CO₃ (2.0 eq) and Boc₂O (1.1 eq). Stir at RT for 4–12 h.

-

Workup: Acidify to pH 3 with 1M KHSO₄ (avoids removing Boc). Extract with EtOAc.

-

Coupling: Now that the amine is "capped," activate the carboxylic acid with HATU/DIPEA and react with your desired amine.

-

Deprotection: Remove Boc with 4M HCl in Dioxane or TFA/DCM (1:1) to regenerate the amine for the next step.

Module 2: Macrolactamization Failures (Dimerization)

User Symptom: "I am using a linker to cyclize a 3-aminobenzoate derivative into a macrocycle. I see a major peak at 2× Mass (Dimer) and very little Monomer."

Technical Insight: Cyclizing a meta-substituted benzoate requires a linker (usually >8 atoms) to bridge the gap without strain. The transition state for intramolecular ring closure is entropically disfavored compared to intermolecular dimerization.

-

Kinetic Control: At high concentrations, bimolecular collisions (dimerization) are faster than the unimolecular conformational change required for cyclization.

Diagnostic Table: Monomer vs. Dimer

| Parameter | Monomer (Desired) | Dimer (Side Product) |

| Reaction Order | First-order (Unimolecular) | Second-order (Bimolecular) |

| Favored By | High Dilution (< 1 mM), High Temp | High Concentration (> 10 mM), Low Temp |

| LCMS Signal | [M+H]⁺ | [2M+H]⁺ or [M+H]⁺ (half-mass due to z=2) |

Protocol: Pseudo-High Dilution Macrolactamization Using a syringe pump to keep instantaneous concentration low.

-

Setup: Prepare a flask with refluxing solvent (DCM or Toluene) and base (DIPEA, 3.0 eq).

-

Feed: Dissolve the linear precursor (activated pentafluorophenyl ester or acid chloride) in a separate syringe.

-

Addition: Add the precursor solution slowly over 4–8 hours using a syringe pump.

-

Why? This ensures that at any given second, the concentration of unreacted starting material is near zero, statistically forcing the molecule to find its own tail rather than a neighbor.

-

-

Turn-Inducers: If possible, incorporate a "turn-inducing" element (e.g., Proline, N-methylated amino acids) in the linker to pre-organize the conformation.

Module 3: The "Impossible" Cyclization (Design Errors)

User Symptom: "I am trying to make a Quinazolinone by reacting 3-aminobenzoate with formamide/nitrile, but the reaction fails or gives complex mixtures."

Technical Insight: This is a common design flaw. Quinazolinone synthesis (Niementowski reaction) requires 2-aminobenzoic acid (anthranilic acid).

-

2-Amino (Ortho): Nitrogen is adjacent to the acid. Cyclization forms a stable 6-membered ring.

-

3-Amino (Meta): Nitrogen is too far away. Direct cyclization would require a highly strained, bridged bicyclic system which is energetically prohibited under standard conditions.

-

Result: The reagents will either do nothing, polymerize, or react intermolecularly.

Corrective Action:

-

Verify Isomer: Check the CAS number. Ensure you are using anthranilic acid derivatives if a fused heterocycle is the goal.

-

Alternative Scaffold: If the meta-substitution is required for SAR (Structure-Activity Relationship), you cannot form a fused quinazolinone. You must design a tetrahydro-benzodiazepine or similar structure using a linker between the amine and the acid.

Visual Troubleshooting Guide

The following diagram illustrates the decision pathways for 3-amino-benzoate reactivity, highlighting where side reactions occur.

Caption: Decision tree identifying critical failure points (Red) in 3-amino-benzoate chemistry based on reaction intent.

Module 4: Diazonium Instability (Sandmeyer/Pschorr Side Reactions)

User Symptom: "I am trying to convert the 3-amino group to a halide or cyclize via Pschorr reaction, but I get a red/orange dye instead of my product."

Technical Insight: When converting the amine to a diazonium salt (using NaNO₂/HCl), the diazonium intermediate is highly electrophilic. If any unreacted amine remains (which is nucleophilic), it will attack the diazonium species to form diazoamino compounds (triazenes) or azo dyes .

-

Pschorr Reaction Specifics: The Pschorr cyclization involves a radical ring closure.[1][2] For 3-aminobenzoates, the radical often fails to cyclize onto the aromatic core due to distance, leading to reduction (de-amination) or solvent capture.

Protocol: Optimizing Diazotization

-

Temperature: Keep reaction strictly at 0–5 °C.

-

Acid Excess: Use at least 2.5–3.0 equivalents of mineral acid (HCl or H₂SO₄) to ensure the amine is fully protonated (and thus non-nucleophilic) before the nitrite is added.

-

Inverted Addition: Add the nitrite solution under the surface of the amine solution to prevent local excesses of nitrite.

References

-

Baran Lab (Scripps Research). Macrolactamization Strategies and Ring Strain. Source:

-

MDPI Molecules. Recent Advances in Macrocyclic Drugs and Microwave-Assisted Synthesis. Source:

-

Thieme Chemistry. The Griess, Sandmeyer, and Pschorr Reactions: History and Mechanism. Source:

-

Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Source:

-

Wikipedia/Grokipedia. Pschorr Cyclization Mechanism and Side Products. Source:

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Methyl 3-amino-5-(hydroxymethyl)benzoate

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of Methyl 3-amino-5-(hydroxymethyl)benzoate, a key building block in the synthesis of various pharmacologically active molecules. We will delve into the intricacies of its ¹H NMR spectrum, offering a comprehensive interpretation grounded in fundamental principles. Furthermore, this guide will objectively compare the utility of ¹H NMR with other spectroscopic techniques, providing a holistic perspective on its characterization.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution.[1][2] ¹H NMR, in particular, provides a detailed map of the proton environments within a molecule, revealing crucial information about the number of different types of protons, their electronic environment, and their spatial relationships to neighboring protons.[2][3] The chemical shift (δ) of a proton signal indicates its electronic environment, with deshielded protons appearing at higher chemical shifts (downfield) and shielded protons at lower chemical shifts (upfield).[3][4] Spin-spin coupling, observed as the splitting of a signal into multiple peaks (a multiplet), provides information about the number of adjacent, non-equivalent protons.[1][2][4]

Predicted ¹H NMR Spectrum of this compound

Figure 1. Molecular structure of this compound with proton environments highlighted.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-2 | ~7.2 | t | ~1.5 | 1H | Aromatic proton meta to both -NH₂ and -COOCH₃, and ortho to -CH₂OH. The small coupling arises from meta-coupling to H-4 and H-6. |

| H-4 | ~6.8 | t | ~2.0 | 1H | Aromatic proton ortho to -NH₂ and meta to both -CH₂OH and -COOCH₃. The amino group's electron-donating nature causes an upfield shift. Shows meta-coupling to H-2 and H-6. |

| H-6 | ~7.0 | t | ~1.8 | 1H | Aromatic proton ortho to -COOCH₃ and meta to both -NH₂ and -CH₂OH. The ester group's electron-withdrawing nature causes a downfield shift relative to H-4. Shows meta-coupling to H-2 and H-4. |

| -CH₂OH | ~4.6 | s | - | 2H | Benzylic protons adjacent to an electron-withdrawing hydroxyl group. The signal is a singlet as there are no adjacent protons to couple with. The chemical shift can be influenced by solvent and concentration. |

| -OCH₃ | ~3.8 | s | - | 3H | Protons of the methyl ester group. Appears as a sharp singlet due to the absence of neighboring protons. |

| -NH₂ | ~3.7 | br s | - | 2H | Protons of the amino group. The chemical shift is variable and the peak is often broad due to quadrupole broadening and exchange with water in the solvent. |

| -OH | Variable | br s | - | 1H | Proton of the hydroxyl group. The chemical shift is highly dependent on solvent, temperature, and concentration due to hydrogen bonding. The peak is typically broad and may not always be observed. |

Causality behind Predicted Chemical Shifts and Multiplicities:

-

Aromatic Protons (H-2, H-4, H-6): The substituents on the benzene ring significantly influence the chemical shifts of the aromatic protons.[5] The amino group (-NH₂) is a strong electron-donating group, causing increased electron density (shielding) at the ortho and para positions, shifting these protons upfield. The methyl ester (-COOCH₃) and hydroxymethyl (-CH₂OH) groups are electron-withdrawing, causing decreased electron density (deshielding) and a downfield shift for nearby protons. The observed multiplicity for all aromatic protons is predicted to be a triplet due to small, similar meta-coupling constants (typically 2-3 Hz) with the other two aromatic protons.[5]

-

Benzylic Protons (-CH₂OH): These protons are deshielded due to their proximity to the electronegative oxygen atom and the aromatic ring, placing their signal around 4.6 ppm.[6]

-

Methyl Ester Protons (-OCH₃): The protons of the methyl group are deshielded by the adjacent ester carbonyl group, resulting in a characteristic chemical shift around 3.8 ppm.

-

Amine and Hydroxyl Protons (-NH₂ and -OH): These protons are exchangeable, and their chemical shifts and peak shapes are highly variable, depending on factors like solvent, concentration, and temperature.[3] They often appear as broad singlets.

A Comparative Analysis of Analytical Techniques

While ¹H NMR is a cornerstone for structural elucidation, a multi-technique approach provides a more complete and validated characterization of a molecule.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

| Technique | Information Provided | Strengths | Limitations |

| ¹H NMR | Detailed information on proton environments, connectivity, and stereochemistry. | Non-destructive, provides unambiguous structural information. | Requires deuterated solvents, can be less sensitive for very small sample quantities. |

| ¹³C NMR | Information on the carbon skeleton of the molecule. | Complements ¹H NMR by showing the number of unique carbon environments. | Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple, and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. | High sensitivity, provides information on fragmentation patterns which can aid in structural elucidation. | Can be a destructive technique, may not distinguish between isomers. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound in a mixture. | High resolution and sensitivity for quantitative analysis.[7][8] | Primarily a separation technique, provides limited structural information on its own. |

Synergistic Power of a Multi-Technique Approach:

-

¹³C NMR would confirm the presence of the eight unique carbon atoms in this compound. The chemical shifts of the aromatic carbons would be influenced by the substituents in a predictable manner.[9]

-

IR Spectroscopy would show characteristic absorption bands for the N-H stretches of the amine (around 3300-3500 cm⁻¹), the O-H stretch of the alcohol (broad band around 3200-3600 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-O stretches (around 1000-1300 cm⁻¹).[10]

-

Mass Spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (183.18 g/mol ). Fragmentation patterns could reveal the loss of the methoxy group (-OCH₃) or the hydroxymethyl group (-CH₂OH).

-

HPLC would be invaluable for assessing the purity of the synthesized compound and for quantitative analysis in various matrices.[7][11][12]

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

Figure 2. Workflow for ¹H NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.[13]

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a small vial. The choice of solvent can affect the chemical shifts of labile protons like -NH₂ and -OH.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[4]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for field-frequency stabilization.[14]

-

Shim the magnetic field to optimize its homogeneity across the sample, which is essential for obtaining sharp, well-resolved peaks.

-

Tune and match the probe to the ¹H frequency to ensure efficient transfer of radiofrequency power.[15]

-

Set the acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. For a routine ¹H spectrum, 8-16 scans are typically sufficient.

-

Acquire the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase correct the spectrum to ensure that all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each signal to determine the relative number of protons giving rise to that signal.

-

Analyze the spectrum to determine the chemical shifts, multiplicities, and coupling constants for each proton signal.

-

Conclusion

The structural characterization of this compound relies heavily on the detailed insights provided by ¹H NMR spectroscopy. By carefully analyzing the chemical shifts, coupling patterns, and integration of the proton signals, a comprehensive picture of its molecular architecture can be constructed. While ¹H NMR is a powerful standalone technique, its combination with other analytical methods such as ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for unambiguous structure confirmation, a critical requirement in the rigorous field of drug development.

References

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-